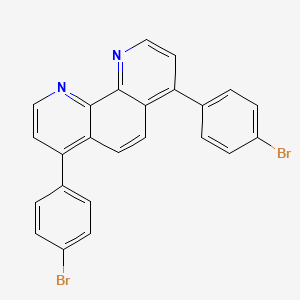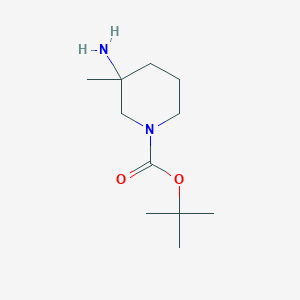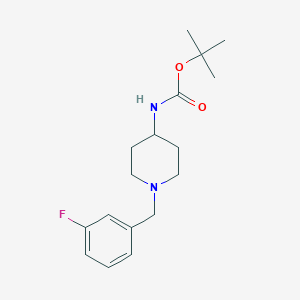
4,7-双(4-溴苯基)-1,10-菲咯啉
描述
“4,7-Bis(4-bromophenyl)-1,10-phenanthroline” is a compound that likely contains two phenyl rings substituted with bromine atoms attached to a phenanthroline core . Phenanthrolines are heterocyclic organic compounds that are often used as ligands in coordination chemistry .
Molecular Structure Analysis
The molecular structure of “4,7-Bis(4-bromophenyl)-1,10-phenanthroline” would likely consist of a planar phenanthroline core with two bromophenyl groups attached at the 4 and 7 positions . The presence of bromine atoms suggests that this compound could be used as a precursor for further functionalization through cross-coupling reactions .Chemical Reactions Analysis
As a brominated compound, “4,7-Bis(4-bromophenyl)-1,10-phenanthroline” could undergo various types of cross-coupling reactions to form carbon-carbon bonds . The bromine atoms serve as good leaving groups, making this compound a potential electrophile in these reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “4,7-Bis(4-bromophenyl)-1,10-phenanthroline” would depend on its exact structure. Brominated compounds are typically denser than their non-brominated counterparts due to the high atomic weight of bromine .科学研究应用
OLED 中的电子传输材料:4,7-双苯基-1,10-菲咯啉 (BPhen) 是 1,10-菲咯啉的衍生物,已被强调为有机发光二极管 (OLED) 中有希望的电子传输材料 (ETM)。对 BPhen 的改性导致了 β-BNPhen 等衍生物的开发,这些衍生物提供了高热稳定性、大的电子迁移率和优异的 n 型掺杂能力。这些特性显着提高了 OLED 的效率和稳定性 (Bin 等人,2020 年).
结构和相变研究:4,7-双-(4'-氰基-联苯-4-基)-[1, 10]菲咯啉的结构性质和相变行为已经得到研究。该化合物在冷却时经历可逆相变,其晶体堆积主要涉及电子电荷相互作用 (Carlson 等人,2015 年).
串联 OLED 的电子传输材料:基于菲咯啉的化合物,如 1,4-双(2-苯基-1,10-菲咯啉-4-基)苯和 1,3-双(2-苯基-1,10-菲咯啉-4-基)苯,已被报道为串联有机发光二极管中的有效电子传输材料。这些化合物显示出高电子迁移率和优异的操作稳定性,使其适用于提高 OLED 的性能 (Kim 等人,2017 年).
超分子磁性材料:菲咯啉二氧噻二唑,如 [1,2,5]噻二唑[3,4-f][1,10]菲咯啉衍生物,形成稳定的自由基阴离子。这些适用于构建超分子磁性材料,表现出自由基阴离子对之间的反铁磁相互作用 (Pakulski 等人,2019 年).
- ,10-菲咯啉已被合成并评估其从水溶液中去除主要放射性核素(如 Cs+、Sr2+ 和 Co2+)的能力。该化合物对 Sr2+ 和 Co2+ 表现出高的萃取效率,使其成为选择性去除放射性核素的有希望的配体 (Jang 等人,2019 年).
铜配合物:化合物 4,7-二苯基-1,10-菲咯啉形成各种铜配合物。对这些配合物的研究表明,虽然它很容易与铜 (II) 形成配合物,但分离铜 (I) 配合物更具挑战性。这些配合物已被研究其分子结构 (Lip & Plowman,1975 年).
离子传感现象:菲咯啉衍生物已被用于开发用于金属离子传感的共轭低聚物。这些低聚物表现出高热稳定性,并且在与不同的金属离子反应时提供不同的颜色响应,表明在离子传感技术中的潜在应用 (Wu 等人,2008 年).
钌配合物的物理光学性质:1,10-菲咯啉衍生物已被用于形成新型钌配合物。这些配合物表现出独特的物理光学性质,并在光学传感等领域具有潜在应用 (Karnahl 等人,2009 年).
光聚合监测:配合物 fac-ClRe(CO)3(4,7-Ph2phen) 显示出强发光,并已被用作光敏薄膜中的光谱探针,特别是在光聚合过程的监测中 (Kotch 等人,1993 年).
钌配合物的合成和传感应用:具有炔基的菲咯啉衍生物已被合成并用于形成钌配合物。这些配合物因其在荧光传感应用中的潜力而被探索,显示出在不同环境中荧光强度的变化 (Jeong 等人,2008 年).
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4,7-bis(4-bromophenyl)-1,10-phenanthroline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Br2N2/c25-17-5-1-15(2-6-17)19-11-13-27-23-21(19)9-10-22-20(12-14-28-24(22)23)16-3-7-18(26)8-4-16/h1-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALMOXHIAPMJAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC4=C(C=CN=C4C3=NC=C2)C5=CC=C(C=C5)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20596011 | |
| Record name | 4,7-Bis(4-bromophenyl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-Bis(4-bromophenyl)-1,10-phenanthroline | |
CAS RN |
97802-08-9 | |
| Record name | 4,7-Bis(4-bromophenyl)-1,10-phenanthroline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20596011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of studying the phase transition of 4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1, 10]phenanthroline?
A1: Understanding the phase transition behavior of organic compounds like 4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1, 10]phenanthroline is crucial for various applications. For example, it can inform the development of organic electronic devices where the compound's performance is directly related to its solid-state packing and ability to transition between different phases. []
Q2: What techniques were likely used to study the structure and phase transition of 4,7-Bis-(4′-cyano-biphenyl-4-yl)-[1, 10]phenanthroline in this research?
A2: While the abstract doesn't specify the techniques, studies of this nature often employ methods like X-ray diffraction to determine the crystal structure, and thermal analysis techniques (Differential Scanning Calorimetry, Thermogravimetric Analysis) to investigate phase transitions. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole](/img/structure/B1342482.png)

![2-(Piperidin-3-yl)benzo[d]thiazole](/img/structure/B1342488.png)

![[2-(2,3-Dihydro-1H-indol-1-yl)-2-oxo-1-phenylethyl]amine](/img/structure/B1342495.png)
![1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B1342497.png)




![5-Bromo-1,3-dihydro-2H-pyrrolo[3,2-B]pyridin-2-one](/img/structure/B1342513.png)

